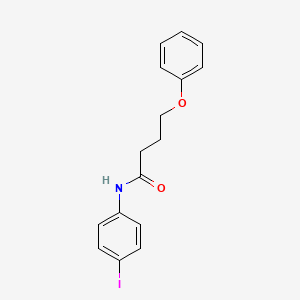![molecular formula C18H20ClN3O3 B5150905 1-[(4-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B5150905.png)
1-[(4-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-oxopiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-oxopiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a chlorophenyl group, an oxazole moiety, and a carboxamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.
Attachment of the Oxazole Moiety: The oxazole ring is synthesized separately and then attached to the piperidine ring through a coupling reaction.
Formation of the Carboxamide Group:
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The oxazole moiety can participate in coupling reactions, forming new bonds with other aromatic or heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-oxopiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism by which 1-[(4-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-oxopiperidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-oxopiperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: This compound features a similar chlorophenyl group but differs in the presence of a triazole ring instead of an oxazole ring.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-21(12-16-8-9-25-20-16)18(24)14-4-7-17(23)22(11-14)10-13-2-5-15(19)6-3-13/h2-3,5-6,8-9,14H,4,7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREYXZPZDURQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide](/img/structure/B5150844.png)
![4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(3-IODOPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B5150852.png)
![1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5150857.png)
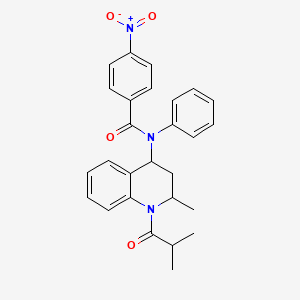
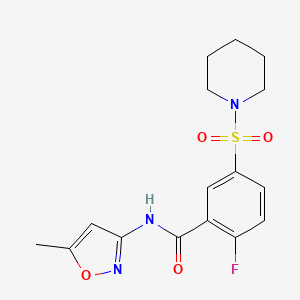
![4-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)morpholine;hydrochloride](/img/structure/B5150888.png)
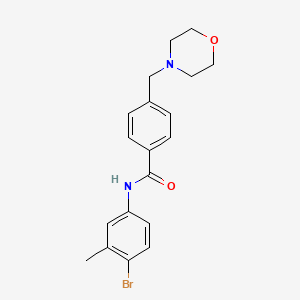
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B5150909.png)
![N-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5150916.png)
![Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5150924.png)
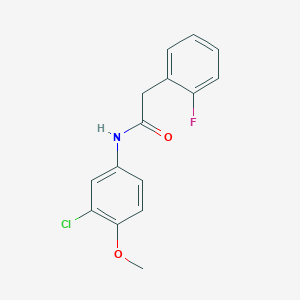
![Ethyl 2-[(4-bromophenyl)carbamoyl]-2-cyclohexylacetate](/img/structure/B5150935.png)
![3-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5150936.png)
